molecular formula C6H9NO2 B2772950 (3-Ethyl-1,2-oxazol-4-yl)methanol CAS No. 1820651-17-9

(3-Ethyl-1,2-oxazol-4-yl)methanol

Cat. No.: B2772950
CAS No.: 1820651-17-9
M. Wt: 127.143
InChI Key: ABBNFPHEZAOLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound with a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) under neat conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding oxazolidine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: (3-Ethyl-1,2-oxazol-4-yl)aldehyde or (3-Ethyl-1,2-oxazol-4-yl)carboxylic acid.

    Reduction: (3-Ethyl-1,2-oxazolidin-4-yl)methanol.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

(3-Ethyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2-oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes at the cellular level .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2-oxazol-4-yl)methanol
  • (4-Ethyl-1,2-oxazol-3-yl)methanol
  • (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol

Uniqueness

(3-Ethyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .

Properties

IUPAC Name

(3-ethyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-6-5(3-8)4-9-7-6/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBNFPHEZAOLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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